6-Cyclobutyl-2-methylpyrimidin-4-amine
Overview
Description
6-Cyclobutyl-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C9H13N3 . It has a molecular weight of 163.22 g/mol . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 primary amine (aromatic), and 1 Pyrimidine .Scientific Research Applications
Antitrypanosomal Activity
2-Aminopyrimidine derivatives, which include “6-Cyclobutyl-2-methylpyrimidin-4-amine”, have been studied for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness . Some of these compounds have exhibited quite good antitrypanosomal activity .
Antiplasmodial Activity
These compounds have also been tested against Plasmodium falciparum NF54, a causative organism of malaria . Some of the 2-aminopyrimidines have shown excellent antiplasmodial activity . The emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies poses a major threat to malaria control and elimination , and these compounds could potentially offer an alternative mechanism of action.
Drug Development
The structural modifications of these compounds influence their antitrypanosomal and antiplasmodial activities . Understanding these influences could aid in the development of new efficient antitrypanosomal and antiplasmodial compounds with fewer side effects .
Mechanism of Action
Target of Action
It’s worth noting that 2-aminopyrimidine derivatives, a class of compounds to which 6-cyclobutyl-2-methylpyrimidin-4-amine belongs, have been found to exhibit antitrypanosomal and antiplasmodial activities .
Mode of Action
The related 2-aminopyrimidine derivatives have been shown to interact with the causative organisms of sleeping sickness and malaria, namely trypanosoma brucei rhodesiense and plasmodium falciparum nf54 .
Biochemical Pathways
It’s known that 2-aminopyrimidine derivatives can influence the biological pathways of chemical compounds .
Result of Action
Some 2-aminopyrimidine derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities .
Action Environment
It’s known that environmental factors can significantly influence the action of chemical compounds .
properties
IUPAC Name |
6-cyclobutyl-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-11-8(5-9(10)12-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCQTMVDEQUFIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclobutyl-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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